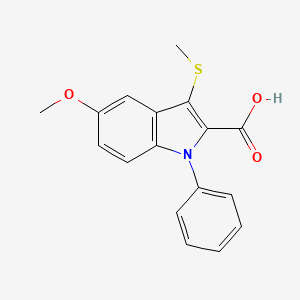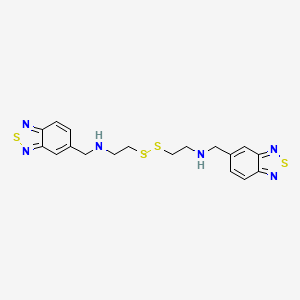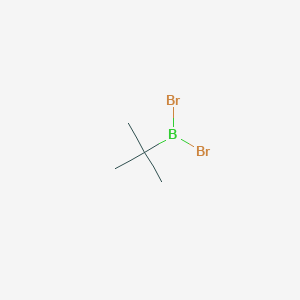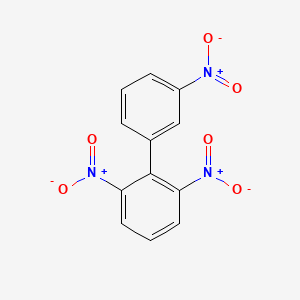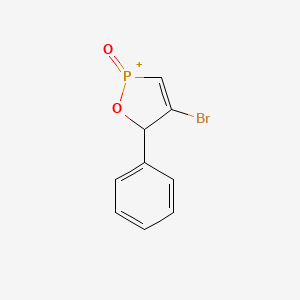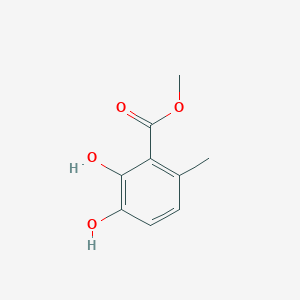
3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate is an organic compound with a complex structure that includes a cyclopentene ring, an acetate group, and a butenyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2-acetoxy-3-butene with specific catalysts and reagents under controlled conditions. For example, the use of bis(1,5-cyclooctadiene)diiridium(I) dichloride and caesium carbonate in tetrahydrofuran at elevated temperatures can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as flash column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents and temperature control .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated hydrocarbon .
Wissenschaftliche Forschungsanwendungen
3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with enzymes.
Medicine: Research may explore its potential as a pharmaceutical precursor or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that facilitate its conversion into active metabolites. The pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and other metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Buten-2-yl acetate: A simpler ester with similar structural features.
4-Arylbut-3-en-2-yl esters: Compounds with an aryl group instead of a cyclopentene ring.
Uniqueness
3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate is unique due to its combination of a cyclopentene ring and a butenyl side chain, which imparts distinct chemical properties and reactivity compared to simpler esters .
Eigenschaften
CAS-Nummer |
93913-10-1 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(3-but-3-en-2-yl-4-oxocyclopent-2-en-1-yl) acetate |
InChI |
InChI=1S/C11H14O3/c1-4-7(2)10-5-9(6-11(10)13)14-8(3)12/h4-5,7,9H,1,6H2,2-3H3 |
InChI-Schlüssel |
IZWZUDCACJAPII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)C1=CC(CC1=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



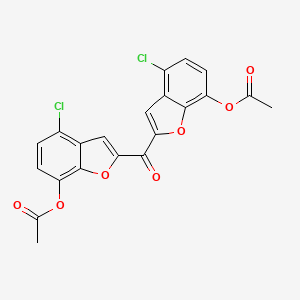
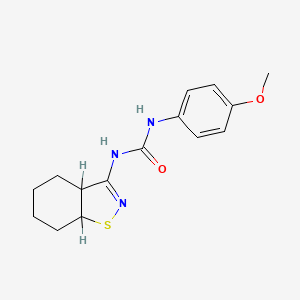
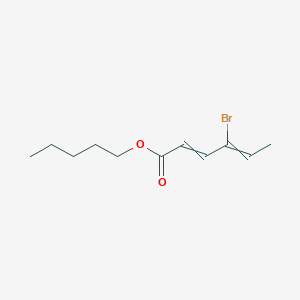
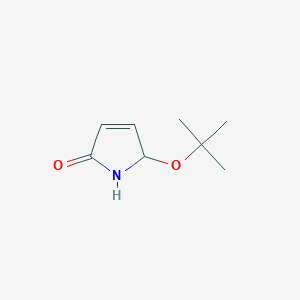
![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
mercury](/img/structure/B14342529.png)
